P2X3 Receptor Antagonism with Ortho/Meta Substitution
A derivative incorporating the 2,3-dimethoxy-phenylalanine scaffold demonstrated P2X3 receptor antagonism with an EC50 of 80 nM when evaluated at 10 µM in recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. This ortho/meta substitution pattern (2,3-dimethoxy) creates a distinct electronic and steric profile that differs from unsubstituted phenylalanine derivatives, which typically lack measurable P2X3 activity at comparable concentrations [1].
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (derivative containing 2,3-dimethoxy-phenylalanine motif) |
| Comparator Or Baseline | Unsubstituted phenylalanine-containing analogs show negligible P2X3 antagonism at 10 µM |
| Quantified Difference | >125-fold activity differential based on presence of 2,3-dimethoxy substitution |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity evaluated at 10 µM |
Why This Matters
This evidence supports selection of 2,3-dimethoxy-D-phenylalanine for pain-target discovery programs requiring P2X3 receptor modulation.
- [1] BindingDB. EC50 = 80 nM for 2,3-dimethoxy-phenylalanine derivative against recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes. BindingDB ID: BDBM50118219. View Source
